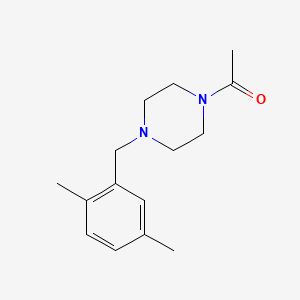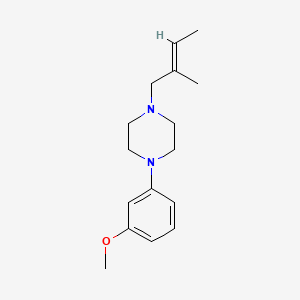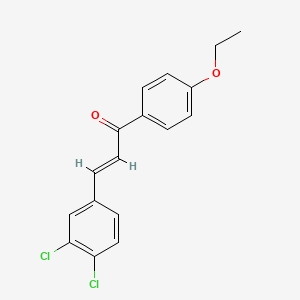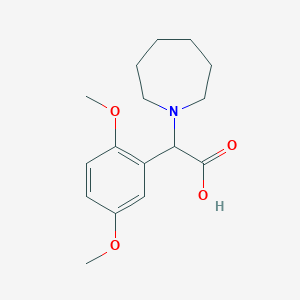
N~3~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~3~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential applications in cancer therapy. DMXAA is a potent activator of the immune system and has been shown to induce tumor regression in preclinical models of cancer.
作用机制
DMXAA works by activating the immune system, specifically by inducing the production of cytokines such as TNF-α and IFN-α. DMXAA is thought to activate the immune system by binding to a protein called STING (Stimulator of Interferon Genes), which is located in the cytoplasm of immune cells. This binding triggers a signaling cascade that leads to the production of cytokines and the activation of immune cells.
Biochemical and Physiological Effects:
DMXAA has been shown to induce the production of cytokines such as TNF-α and IFN-α in both in vitro and in vivo studies. These cytokines then stimulate the immune system to attack the tumor cells. DMXAA has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients and oxygen, a process known as angiogenesis. This inhibition of angiogenesis leads to the death of tumor cells.
实验室实验的优点和局限性
One of the advantages of DMXAA is its potent activity against a variety of cancer models. DMXAA has been shown to induce tumor regression in preclinical models of lung, breast, prostate, and colon cancer. Another advantage is its ability to activate the immune system, which can lead to long-lasting anti-tumor effects. However, one of the limitations of DMXAA is its toxicity. DMXAA has been shown to cause liver toxicity in some animal studies, which has limited its clinical development.
未来方向
There are several future directions for research on DMXAA. One area of research is the development of new formulations of DMXAA that can reduce its toxicity while maintaining its anti-tumor activity. Another area of research is the identification of biomarkers that can predict patient response to DMXAA. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DMXAA in humans.
合成方法
DMXAA was first synthesized in the 1980s by researchers at the University of Auckland, New Zealand. The synthesis of DMXAA involves the reaction of 3,4-dimethylbenzaldehyde with the amino acid proline, followed by a series of chemical reactions to form the piperidinedicarboxamide ring. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学研究应用
DMXAA has been extensively studied for its potential applications in cancer therapy. Preclinical studies have shown that DMXAA induces tumor regression in a variety of cancer models, including lung, breast, prostate, and colon cancer. DMXAA works by activating the immune system, specifically by inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then stimulate the immune system to attack the tumor cells.
属性
IUPAC Name |
3-N-(3,4-dimethylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-12-7-8-15(10-13(12)2)18-16(21)14-6-5-9-20(11-14)17(22)19(3)4/h7-8,10,14H,5-6,9,11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBKRGVJMJPPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-amino-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-phenylacetamide](/img/structure/B5465439.png)
![2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5465449.png)

![(3S*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-3-methoxypiperidin-4-amine](/img/structure/B5465453.png)
![(1-methyl-1H-imidazol-2-yl){1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanol](/img/structure/B5465454.png)
![2-{[4-(2-hydroxyethyl)piperidin-1-yl]sulfonyl}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5465458.png)
![2-({2-methyl-7-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}amino)ethanol](/img/structure/B5465459.png)


![2-chloro-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid](/img/structure/B5465487.png)
![6-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5465488.png)
![2-(acetylamino)-N-(2,6-dimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5465496.png)
